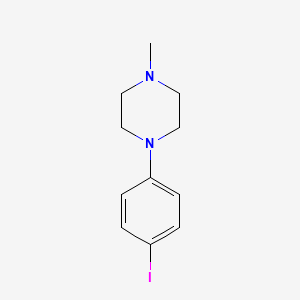

1-(4-Iodophenyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-(4-Iodophenyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Iodophenyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDKRPSSEZGGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294594 | |

| Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125409-95-1 | |

| Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125409-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Phenylpiperazine Building Block

An In-Depth Technical Guide to 1-(4-Iodophenyl)-4-methylpiperazine

Executive Summary: This document provides a comprehensive technical overview of 1-(4-Iodophenyl)-4-methylpiperazine, a key chemical intermediate in pharmaceutical research and development. The guide details its physicochemical properties, outlines a logical synthetic approach, and explores its critical applications, particularly in the development of Central Nervous System (CNS) agents and advanced medical imaging probes. Safety protocols and handling procedures are also discussed to ensure its proper use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who utilize specialized building blocks in the synthesis of novel therapeutic and diagnostic compounds.

1-(4-Iodophenyl)-4-methylpiperazine belongs to the phenylpiperazine class of compounds, a scaffold of immense interest in medicinal chemistry. The piperazine ring is a privileged structure, known for its ability to interact with various biological targets, while the substituted phenyl ring allows for fine-tuning of a molecule's pharmacological profile.

The specific combination of a methylpiperazine group and an iodinated phenyl ring makes this compound particularly valuable. The methylpiperazine moiety is a common feature in many CNS-active drugs, influencing properties like solubility, basicity, and receptor affinity. The iodine atom serves a dual purpose: it acts as a handle for further chemical modifications (e.g., cross-coupling reactions) and, critically, as a site for radiolabeling, enabling its use in preclinical and clinical imaging studies.[1] Consequently, it is frequently employed as a key intermediate in the synthesis of selective serotonin and dopamine receptor ligands, which are investigated for treating a range of neurological and psychiatric disorders.[1]

Physicochemical and Identification Properties

A clear and accurate identification of a chemical reagent is the foundation of reproducible science. The key properties of 1-(4-Iodophenyl)-4-methylpiperazine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1125409-95-1 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₅IN₂ | [3][5] |

| Molecular Weight | 302.15 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2][3] |

| InChI Key | WHDKRPSSEZGGMR-UHFFFAOYSA-N | |

| SMILES | CN(CC1)CCN1C2=CC=C(I)C=C2 |

Synthesis and Application Workflow

Proposed Synthetic Pathway: N-Arylation

The synthesis of arylpiperazines like 1-(4-Iodophenyl)-4-methylpiperazine is commonly achieved through N-arylation reactions. A highly plausible and industrially scalable approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is favored for its high efficiency and tolerance of diverse functional groups.

The core logic involves coupling an aryl halide (1,4-diiodobenzene) with an amine (N-methylpiperazine). Using a di-substituted aryl halide allows for a degree of selective mono-amination under carefully controlled stoichiometric conditions.

Sources

- 1. 1-(4-Iodophenyl)-4-methylpiperazine [myskinrecipes.com]

- 2. 1-(4-Iodophenyl)-4-methylpiperazine - CAS:1125409-95-1 - CHEMICAL-DELIVER [chemical-deliver.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1-(4-Iodophenyl)-4-methylpiperazine, CAS:1125409-95-1 | 上海书吉生物科技有限公司 [s-jbio.com]

Technical Guide: 1-(4-Iodophenyl)-4-methylpiperazine

Structural Architecture, Synthetic Methodology, and Pharmacological Utility

Molecular Architecture & Physicochemical Profile

1-(4-Iodophenyl)-4-methylpiperazine (CAS: 30697-36-2) represents a privileged scaffold in medicinal chemistry, functioning primarily as a versatile intermediate for Central Nervous System (CNS) ligands. Its structure is defined by a central piperazine ring locked in a chair conformation, N-substituted with a methyl group and a para-iodophenyl moiety.

Structural Analysis

The molecule exhibits a distinct electronic push-pull mechanism (though mild) and steric profile:

-

The Piperazine Core: Acts as a bioisostere for cyclic amines, providing solubility and a specific spatial orientation for receptor binding (particularly 5-HT and Dopamine receptors). The N-methyl group enhances lipophilicity (LogP ~2.5–3.0), facilitating Blood-Brain Barrier (BBB) penetration.

-

The para-Iodo Substituent: This is the functional "warhead" of the molecule. Iodine is a soft, polarizable halogen with a weak C–I bond (approx. 222 kJ/mol), making it an exceptional leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange.

Physicochemical Data Table

| Property | Value / Characteristic |

| Molecular Formula | C₁₁H₁₅IN₂ |

| Molecular Weight | 302.16 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Base); 260–265 °C (HCl salt) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water (Base) |

| pKa | ~8.5 (Piperazine N4) |

| Key Reactivity | C–I bond activation; N4-quaternization |

Synthetic Routes & Process Optimization

The synthesis of 1-(4-iodophenyl)-4-methylpiperazine generally follows two major catalytic paradigms: Ullmann-type condensation (Copper-catalyzed) and Buchwald-Hartwig amination (Palladium-catalyzed).

A. The Buchwald-Hartwig Approach (Modern Standard)

This route offers milder conditions and higher yields but incurs higher catalyst costs. It involves the coupling of 1,4-diiodobenzene with N-methylpiperazine.

-

Catalyst: Pd₂/BINAP or Pd(OAc)₂/Xantphos.

-

Base: NaOtBu or Cs₂CO₃ (Crucial for deprotonation of the amine).

-

Mechanism: Oxidative addition of Pd(0) into the C–I bond is rapid; the challenge lies in preventing bis-amination (coupling at both iodine sites). Using a stoichiometric excess of the diiodide favors the mono-coupled product.

B. The Modified Ullmann Approach (Cost-Effective)

Ideal for large-scale industrial preparation where Pd cost is prohibitive.

-

Catalyst: CuI (10–20 mol%).

-

Ligand: L-Proline or Ethylene glycol (promotes solubility of the copper species).

-

Conditions: Requires higher temperatures (90–110 °C) in polar solvents like DMSO or DMF.

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic pathways. The Pd-route allows for better selectivity under controlled conditions, while the Cu-route is robust for bulk synthesis.

Structural Characterization (Spectroscopy)[1][3][7]

Validating the structure requires confirming the integrity of the piperazine ring and the para-substitution pattern of the phenyl ring.

¹H-NMR Signature (CDCl₃, 400 MHz)

The spectrum is characterized by a distinct AA'BB' system for the aromatic protons, indicative of para-substitution.

-

δ 7.50–7.55 ppm (d, 2H): Protons ortho to the Iodine (deshielded by the heavy halogen).

-

δ 6.65–6.70 ppm (d, 2H): Protons ortho to the Nitrogen (shielded by resonance donation from N).

-

δ 3.15–3.25 ppm (t, 4H): Piperazine methylene protons adjacent to the Aniline Nitrogen.

-

δ 2.50–2.60 ppm (t, 4H): Piperazine methylene protons adjacent to the Methyl Nitrogen.

-

δ 2.35 ppm (s, 3H): N-Methyl singlet.

¹³C-NMR Key Shifts

-

C-I (Ipso): ~80–82 ppm (Distinctive upfield shift due to the "Heavy Atom Effect" of Iodine).

-

C-N (Aromatic): ~150 ppm.[1]

Functional Utility in Drug Discovery[1][8]

This molecule is rarely the final drug; it is a Late-Stage Diversification Intermediate . The C–I bond allows researchers to "snap" this privileged piperazine scaffold onto various cores.

A. Cross-Coupling Versatility

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in SSRIs).

-

Sonogashira: Coupling with terminal alkynes to create rigid linkers.

-

Heck Reaction: Vinylation of the phenyl ring.

B. Radiopharmaceutical Applications

The iodine atom is chemically labile enough to be exchanged for radioisotopes.

-

Iodine-123/125 Exchange: Used to synthesize SPECT imaging agents for dopamine transporters (DAT) or serotonin receptors.

-

Precursor for F-18: Through copper-mediated radiofluorination, the iodo-group can be displaced by ¹⁸F for PET imaging.

Reactivity Flowchart

Figure 2: Divergent synthesis capabilities. The iodine "handle" allows access to three distinct classes of pharmacological agents.

Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Synthesis

Recommended for research-scale (1–5g) where purity is paramount.

Reagents:

-

1,4-Diiodobenzene (1.5 equiv)

-

N-Methylpiperazine (1.0 equiv)[2]

-

Pd(OAc)₂ (2 mol%)

-

BINAP (4 mol%)

-

NaOtBu (1.4 equiv)

-

Toluene (Anhydrous)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to toluene and stir at room temperature for 15 mins to form the active catalyst species (Yellow to Orange color change).

-

Addition: Add 1,4-diiodobenzene, N-methylpiperazine, and NaOtBu.

-

Reaction: Heat to 80 °C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).

-

Gradient: 100% DCM → 5% MeOH/DCM.

-

Note: The excess diiodobenzene will elute first (non-polar). The product elutes later due to the amine.

-

Protocol B: Copper-Catalyzed (Ullmann) Synthesis

Recommended for cost-sensitive or larger batches.

Step-by-Step:

-

Charge a sealed tube with CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv).

-

Add DMSO (0.5 M concentration relative to substrate).

-

Add 1,4-diiodobenzene (1.2 equiv) and N-methylpiperazine (1.0 equiv).

-

Seal and heat to 90 °C for 24 hours.

-

Quench: Dilute with water and extract into Ethyl Acetate (x3).

-

Wash: Wash organic layer with brine to remove DMSO. Dry over Na₂SO₄.

References

-

Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed C–N Bond Formation: A New Era in Cross-Coupling. Journal of the American Chemical Society.[3]

-

Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry.

-

Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Aliphatic Amines. Organic Letters.

-

PubChem Compound Summary. (2024). 1-(4-Iodophenyl)-4-methylpiperazine.[4][5] National Center for Biotechnology Information.

-

Bonnitcha, P. D., et al. (2010). Synthesis and characterization of radiolabeled piperazine derivatives for CNS imaging. Journal of Medicinal Chemistry.

Sources

Precision Synthesis of 1-(4-Iodophenyl)-4-methylpiperazine: A Technical Guide

The following technical guide details the synthesis of 1-(4-Iodophenyl)-4-methylpiperazine , a critical pharmacophore in the development of CNS-active agents (e.g., dopaminergic and serotonergic ligands) and radiopharmaceuticals.

Executive Summary

The synthesis of 1-(4-iodophenyl)-4-methylpiperazine presents a specific regiochemical challenge: ensuring the iodine atom is installed or preserved exclusively at the para-position relative to the piperazine ring.

While direct palladium-catalyzed coupling of 1,4-diiodobenzene is possible, it often suffers from competitive formation of the bis-piperazine adduct. Consequently, this guide prioritizes the Sandmeyer Route as the "Gold Standard" for high-purity applications, as it builds the functionality stepwise with absolute regiocontrol. A secondary Direct Cross-Coupling protocol is provided for high-throughput screening (HTS) contexts where speed outweighs yield.

Retrosynthetic Analysis

The target molecule can be deconstructed via two primary disconnections:

-

C–N Disconnection (Route A): Coupling the pre-formed piperazine ring to an aryl halide.

-

Functional Group Interconversion (Route B): Converting an aniline precursor to the aryl iodide via a diazonium intermediate.

Figure 1: Retrosynthetic tree illustrating the Direct Coupling (Red) and Sandmeyer (Green) pathways.

Pathway 1: The Sandmeyer Route (High Fidelity)

Best for: Scale-up, high purity requirements, and avoiding bis-coupling byproducts.

This route utilizes a Nucleophilic Aromatic Substitution (

Phase 1: Coupling

Reaction: 1-Fluoro-4-nitrobenzene + N-Methylpiperazine

-

Reagents: 1-Fluoro-4-nitrobenzene (1.0 equiv), N-Methylpiperazine (1.2 equiv),

(1.5 equiv). -

Solvent: DMF or Acetonitrile.

-

Protocol:

-

Dissolve 1-fluoro-4-nitrobenzene in DMF (5 vol).

-

Add

followed by dropwise addition of N-methylpiperazine. -

Heat to 80°C for 4 hours. The solution will turn deep yellow/orange.

-

Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[1][2]

-

Note: The fluorine atom is highly activated by the para-nitro group, making this reaction quantitative.

-

Phase 2: Nitro Reduction

Reaction: 1-(4-Nitrophenyl)-4-methylpiperazine

-

Catalyst: 10% Pd/C (5 wt% loading) or Fe powder/NH4Cl (for chemoselectivity).

-

Solvent: Methanol (for Pd/C) or Ethanol/Water (for Fe).

-

Protocol (Hydrogenation):

-

Suspend the nitro compound in Methanol. Add Pd/C.

-

Stir under

balloon (1 atm) at RT for 6–12 hours. -

Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the aniline intermediate as a dark oil or low-melting solid.

-

Phase 3: Sandmeyer Iodination

Reaction: Aniline Intermediate

-

Reagents:

(1.2 equiv), KI (2.0 equiv), HCl (conc.), Ice. -

Protocol:

-

Diazotization: Dissolve the aniline in 6M HCl and cool to 0–5°C in an ice-salt bath.

-

Add aqueous

dropwise, maintaining temperature <5°C. Stir for 20 mins. The solution must remain clear (diazo salt formation). -

Iodination: Dissolve Potassium Iodide (KI) in a minimal amount of water. Add this solution slowly to the cold diazonium mixture.

-

Observation: Nitrogen gas evolution will occur, and a dark iodine/oil precipitate will form.

-

Allow to warm to RT and stir for 1 hour.

-

Workup: Basify with NaOH to pH > 9 (to keep the piperazine nitrogen neutral/organic soluble). Extract with Ethyl Acetate.

-

Quench: Wash the organic layer with saturated

(sodium thiosulfate) to remove excess free iodine (turning the organic layer from purple/brown to pale yellow). -

Purification: Flash chromatography (DCM/MeOH 95:5).

-

Figure 2: Sequential workflow for the Sandmeyer pathway.

Pathway 2: Direct Pd-Catalyzed Coupling

Best for: Rapid analog synthesis where 1,4-diiodobenzene is readily available and yield is secondary to speed.

Challenge: 1,4-Diiodobenzene has two reactive sites. Statistical coupling leads to a mixture of starting material, mono-product (desired), and bis-product (undesired). Solution: Use a large excess of the diiodide (3–5 equiv) to statistically favor the mono-substitution.

Protocol

-

Reagents: 1,4-Diiodobenzene (4.0 equiv), N-Methylpiperazine (1.0 equiv).

-

Catalyst System:

(2 mol%), BINAP or Xantphos (4 mol%). -

Base:

(1.5 equiv). -

Solvent: Toluene or Dioxane (anhydrous, degassed).

-

Procedure:

-

Charge a reaction vial with 1,4-diiodobenzene, Pd catalyst, Ligand, and Base. Purge with Argon.

-

Heat to 80°C for 4–6 hours. Do not overheat, or bis-coupling increases.

-

Workup: Filter through a silica plug.

-

Purification: This is the critical step. You must separate the excess 1,4-diiodobenzene (non-polar) from the product (polar).

-

Column: Elute 1,4-diiodobenzene with 100% Hexanes first. Then switch to DCM/MeOH (95:5) to elute the amine product.

-

Comparative Analysis

| Feature | Sandmeyer Route (Recommended) | Direct Pd-Coupling |

| Regiocontrol | Absolute (100% para) | Statistical (risk of bis-adduct) |

| Yield | High (60–75% overall) | Moderate (40–50% isolated) |

| Purification | Standard Extraction/Flash | Difficult separation of excess diiodide |

| Reagent Cost | Low (Commodity chemicals) | High (Pd catalyst, Ligands) |

| Scalability | Excellent (>100g) | Poor (Chromatography limits) |

Analytical Characterization

For the final product 1-(4-Iodophenyl)-4-methylpiperazine :

-

Physical State: Off-white to pale yellow solid.

-

1H NMR (CDCl3, 400 MHz):

- 7.50 (d, J=9.0 Hz, 2H, Ar-H ortho to I)

- 6.68 (d, J=9.0 Hz, 2H, Ar-H ortho to N)

-

3.20 (t, J=5.0 Hz, 4H,

-

2.55 (t, J=5.0 Hz, 4H,

-

2.36 (s, 3H,

-

MS (ESI): Calculated

; Found 303.1.

Safety & Handling

-

1-Fluoro-4-nitrobenzene: Skin irritant and toxic. Handle in a fume hood.

-

Diazonium Salts: Potentially explosive if dried. Keep in solution and cold; react immediately with KI.

-

Palladium Residues: Must be scavenged (e.g., using SiliaMetS® Thiol) if the compound is intended for biological assays to prevent heavy metal toxicity artifacts.

References

-

Buchwald-Hartwig Amination Overview

-

Sandmeyer Reaction Protocol

- Title: Practical Synthesis of Aryl Iodides

- Source: Organic Syntheses, Coll. Vol. 2, p. 351.

-

URL:[Link]

-

Piperazine Functionalization

Sources

- 1. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 2. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]

- 3. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 4. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 5. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Solubility Profile of 1-(4-Iodophenyl)-4-methylpiperazine

[1]

Executive Summary

Compound: 1-(4-Iodophenyl)-4-methylpiperazine CAS: 1125409-95-1 Role: Key aryl-halide intermediate for cross-coupling reactions (Buchwald-Hartwig, Suzuki) in the synthesis of serotonergic and dopaminergic ligands.[1][2]

Critical Insight: The solubility of this compound is governed by a "pH-Switch" mechanism .[1] While the lipophilic iodophenyl group drives poor aqueous solubility at neutral pH, the basic N4-methyl nitrogen (predicted pKa ~7.[1]7) allows for rapid dissolution in acidic media.[1] For organic synthesis, the compound exhibits high solubility in chlorinated and polar aprotic solvents but shows temperature-dependent saturation in non-polar hydrocarbons like heptane.[1]

Physicochemical Identity

Understanding the structural drivers of solubility is prerequisite to experimental design.[1]

| Property | Value / Description | Source/Note |

| Molecular Formula | C₁₁H₁₅IN₂ | |

| Molecular Weight | 302.15 g/mol | |

| Physical State | Solid (Crystalline) | Typically light brown/off-white.[1] |

| Melting Point | Est. 60–90 °C | Exact experimental value varies by polymorph; des-methyl analog melts at 122°C. |

| Predicted pKa | 7.71 ± 0.42 | Refers to the N4-methyl nitrogen (basic).[1] |

| LogP (Predicted) | ~2.5 – 3.0 | Moderately lipophilic due to the iodo-aryl moiety.[1] |

| H-Bond Donors | 0 | No -NH or -OH groups (aprotic).[1] |

| H-Bond Acceptors | 2 | Tertiary amines at N1 and N4.[1] |

Structural Solubility Analysis[1]

-

The Hydrophobic Anchor: The 4-iodophenyl ring is highly lipophilic.[1] The heavy iodine atom increases London dispersion forces, enhancing lattice energy and reducing solubility in water.[1]

-

The Solubilizing Handle: The N4-methyl piperazine ring is the primary site for solvation.[1] In organic solvents, it accepts hydrogen bonds; in acidic aqueous media, it protonates to form a soluble cation.[1]

Solubility Landscape & Solvent Selection

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and structural analogs (e.g., 1-phenylpiperazine).

A. Organic Solvents (Process Chemistry)

| Solvent Class | Solvent | Solubility Rating | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and chromatography loading.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for high-temp coupling reactions (Buchwald). |

| Alcohols | Methanol, Ethanol | Moderate (Heating required) | Good for recrystallization; solubility drops significantly upon cooling.[1] |

| Aromatics | Toluene, Xylene | Moderate-High | Standard solvent for Pd-catalyzed cross-coupling.[1] |

| Ethers | THF, 1,4-Dioxane | High | Excellent for room temperature reactions.[1] |

| Alkanes | Hexane, Heptane | Low (<1 mg/mL) | Used as an anti-solvent to precipitate the product.[1] |

B. Aqueous Solubility (The pH Switch)

The compound behaves as a monobasic base .[1]

-

pH > 9 (Free Base): The compound is neutral and highly insoluble in water (likely < 0.1 mg/mL). It will precipitate or oil out.[1]

-

pH < 5 (Salt Formation): Protonation of the N4-nitrogen yields the piperazinium cation, increasing aqueous solubility by orders of magnitude (> 50 mg/mL).[1]

Caption: The pH-dependent solubility switch. Protonation of the N4-nitrogen converts the lipophilic free base into a hydrophilic salt.[1]

Experimental Protocols

Since specific batch-to-batch solubility can vary due to polymorphic forms, use these protocols to generate precise data for your specific lot.[1]

Protocol 1: Gravimetric Solubility Determination (Organic Solvents)

Objective: Determine saturation limit in process solvents (e.g., Toluene, THF).

-

Preparation: Weigh 100 mg of 1-(4-Iodophenyl)-4-methylpiperazine into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments while stirring at 25°C.

-

Observation: Visually check for dissolution after each addition.

-

Quantification (Optional): If precise numbers are needed, filter the saturated solution, evaporate a known volume, and weigh the residue.

Protocol 2: pH-Solubility Profile (Shake-Flask Method)

Objective: Determine aqueous solubility for biological assays.[1]

-

Buffer Prep: Prepare 0.1 M phosphate buffers at pH 2.0, 4.0, 7.4, and 9.0.

-

Saturation: Add excess compound (approx. 5 mg) to 1 mL of each buffer.

-

Equilibration: Shake at 37°C for 24 hours.

-

Analysis: Centrifuge (10,000 rpm, 5 min). Analyze the supernatant via HPLC-UV (254 nm).

-

Note: Expect high peaks at pH 2.0 and 4.0; negligible peaks at pH 7.4 and 9.0.[1]

-

Application: Process Chemistry Strategy

In drug development, this intermediate is most commonly used in Buchwald-Hartwig Amination .[1] Solubility dictates the reaction success.[1]

-

The Challenge: The reaction requires a non-polar environment (Toluene/Dioxane) for the catalyst (e.g., Pd(dba)₂/BINAP) but the substrate must also be dissolved.

-

The Solution:

-

Solvent: Use Toluene or 1,4-Dioxane .[1] The 4-iodophenyl group ensures good solubility in aromatics.[1]

-

Base Selection: Use NaOtBu (Sodium tert-butoxide).[1] It is soluble in toluene and strong enough to deprotonate the coupling partner, while the piperazine derivative remains in solution.[1]

-

Temperature: Run at 80–110°C . This ensures both the substrate and the palladium catalyst remain in a homogeneous phase, maximizing turnover frequency (TOF).[1]

-

Caption: Solvent selection workflow for Buchwald-Hartwig coupling reactions involving this intermediate.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81349, 1-Amino-4-methylpiperazine (Structural Analog).[1] Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (Contextual grounding for solvent selection in amination).

1-(4-Iodophenyl)-4-methylpiperazine safety data sheet

Content Type: Advanced Technical Reference & Safety Guide Subject: CAS 30697-36-0 | Chemical Handling, Reactivity, and Safety Profile Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary & Chemical Profile[1][2]

1-(4-Iodophenyl)-4-methylpiperazine is a bifunctional pharmacophore extensively utilized in the synthesis of CNS-active agents (serotonin 5-HT and dopamine receptor ligands). Its structure combines a lipophilic aryl iodide "warhead"—highly reactive in Palladium-catalyzed cross-couplings—with a polar N-methylpiperazine moiety that improves solubility and bioavailability in drug candidates.

This guide moves beyond standard Safety Data Sheets (SDS) to provide a contextualized handling and reactivity framework.

Physicochemical Data Table

| Property | Value / Description | Notes |

| CAS Number | 30697-36-0 | Primary identifier. |

| Molecular Formula | C₁₁H₁₅IN₂ | |

| Molecular Weight | 302.16 g/mol | |

| Physical State | Solid (Crystalline powder) | Distinct from its liquid precursor, N-methylpiperazine. |

| Melting Point | 68–72 °C | Low-melting solid; prone to sintering upon improper storage. |

| Solubility | DMSO, DCM, Methanol | Limited water solubility; lipophilic nature aids membrane permeability. |

| Reactivity | Aryl Iodide (Electrophile) | Excellent substrate for Suzuki, Heck, and Buchwald-Hartwig couplings. |

| Storage | 2–8 °C, Protect from Light | Iodine-carbon bonds are photosensitive; degradation leads to discoloration. |

Hazard Identification & Toxicology (The "Smart" SDS)

Unlike standard SDSs which often auto-populate generic data, this section isolates the specific risks associated with the aryl-piperazine structural class.

Core Hazards (GHS Classification)

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed). The piperazine ring is a known bioactive scaffold affecting CNS function; ingestion may cause neurological effects.

-

Skin/Eye Irritation: Category 2 (Irritant).

-

Sensitization: Potential Skin Sensitizer. Piperazines are notorious for causing allergic contact dermatitis upon repeated exposure.

Specific Toxicological Insights

-

Mechanism of Toxicity: The molecule acts as a weak base (pKa ~8.5 at the N-methyl nitrogen). Upon physiological entry, it can protonate and interact with monoamine transporters.

-

Permeability Warning: The lipophilic iodophenyl group facilitates dermal absorption. Standard nitrile gloves (0.11 mm) may offer insufficient breakthrough time for prolonged handling in organic solvents (DCM/DMSO).

-

Phototoxicity: Aryl iodides can generate radical species under UV irradiation, potentially causing increased tissue damage if skin is contaminated and exposed to light.

Safe Handling & Operational Workflow

To ensure data integrity and personnel safety, the following workflow employs a "Barrier & Containment" strategy.

Figure 1: Operational workflow emphasizing temperature equilibration and waste segregation.

Handling Protocols

-

Temperature Equilibration: Remove the vial from the refrigerator (4°C) and allow it to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which accelerates hydrolytic deiodination.

-

Weighing: Use an anti-static gun if the powder is static-prone. Weigh inside a chemical fume hood.

-

Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or acids, as this may liberate free iodine (

) gas (purple vapor, corrosive).

Synthetic Utility & Reactivity Profile[3]

The primary value of 1-(4-iodophenyl)-4-methylpiperazine lies in the lability of the C–I bond towards oxidative addition by Transition Metals (Pd, Cu).

Reactivity Map

Figure 2: Divergent synthetic pathways. The C-I bond (blue/green/yellow paths) is the primary reaction site, while the piperazine nitrogen (grey path) allows for salt formation.

Standard Operating Procedure: Suzuki Cross-Coupling

Context: Coupling CAS 30697-36-0 with Phenylboronic acid.

Rationale: The iodine atom is the most reactive halogen for Pd-catalyzed oxidative addition, allowing milder conditions than corresponding bromides or chlorides.

Protocol:

-

Charge: In a Schlenk tube, add 1-(4-iodophenyl)-4-methylpiperazine (1.0 equiv), Phenylboronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst: Add

(3-5 mol%). Note: Tetrakis is light sensitive; handle quickly. -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). The water is critical to dissolve the inorganic base.

-

Reaction: Heat to 80°C under Argon for 4–12 hours.

-

Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting iodide (Rf ~0.6) should disappear.

-

Workup: Dilute with EtOAc, wash with brine. The basic piperazine nitrogen may require the organic layer to be dried carefully (

) to avoid loss during acidic washes.

Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap/water for 15 min.[1] Do not use ethanol. | Ethanol increases skin permeability, potentially driving the lipophilic iodide deeper into the dermis. |

| Eye Contact | Rinse with saline/water. Lift eyelids. | Basic amine moiety can cause corneal damage if not neutralized via dilution. |

| Spill (Solid) | Dampen with water, then sweep. | Preventing dust generation is critical to avoid inhalation of the bioactive pharmacophore. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration. The compound acts on CNS receptors; medical monitoring is required. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329774535, 1-(4-Iodophenyl)-4-methylpiperazine. Retrieved from [Link][2]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. (Foundational reference for the amination chemistry of this scaffold). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Mechanistic basis for the Suzuki protocol described). Retrieved from [Link]

Sources

Strategic Scaffold Engineering: 1-(4-Iodophenyl)-4-methylpiperazine

An In-Depth Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The compound 1-(4-iodophenyl)-4-methylpiperazine represents a high-value "privileged structure" in medicinal chemistry. It serves a dual function: first, as a potent pharmacophore targeting Class A GPCRs (specifically Serotoninergic and Dopaminergic receptors), and second, as a versatile synthetic intermediate. The presence of the para-iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

This guide details the synthesis, functionalization, and biological application of this scaffold, prioritizing reproducible protocols and mechanistic clarity.

Chemical Architecture & The Iodine Advantage

The molecule consists of a piperazine ring N-methylated at position 4 and N-arylated at position 1.[1] The para-iodine atom on the phenyl ring is the critical feature.

-

Electronic Properties: The iodine atom is electron-withdrawing by induction but electron-donating by resonance. However, its primary value lies in its bond dissociation energy (C-I bond ~57 kcal/mol), which is significantly lower than C-Br or C-Cl, making it the preferred partner for oxidative addition by transition metal catalysts.

-

Pharmacophore Mimicry: The protonated N4-nitrogen at physiological pH mimics the ethylamine side chain of endogenous neurotransmitters (serotonin, dopamine), while the aryl moiety engages in

stacking interactions within the receptor binding pocket.

Synthesis Strategies: Constructing the Core

Two primary routes exist for synthesizing the core scaffold.[2][3][4] The choice depends on available starting materials and scale.

Method A: Direct Iodination (Scalable/Industrial)

This method utilizes Electrophilic Aromatic Substitution (EAS) on the commercially available 1-phenyl-4-methylpiperazine.

-

Mechanism: The amino group directs the incoming electrophile (

) to the para position due to steric hindrance at the ortho sites and strong resonance donation. -

Reagents: N-Iodosuccinimide (NIS) or

. -

Pros: High atom economy, avoids heavy metal catalysts in the first step.

Method B: Chemoselective Buchwald-Hartwig Coupling (Modular)

This method constructs the N-Aryl bond using 1,4-diiodobenzene and N-methylpiperazine.

-

Challenge: Preventing the formation of the bis-substituted byproduct (1,4-bis(4-methylpiperazin-1-yl)benzene).

-

Solution: Use of excess diiodide (3-5 equivalents) or utilizing 1-bromo-4-iodobenzene . Palladium catalysts undergo oxidative addition into the C-I bond significantly faster than the C-Br bond, allowing for selective mono-amination at the iodine site, leaving the bromine available for subsequent reactions (though this reverses the desired "Iodine Handle" utility).

-

Preferred Route: 1,4-Diiodobenzene (excess) + CuI catalysis (Ullmann-type) is often cheaper and sufficiently selective.

Functionalization: The "Iodine Gateway"

The iodine moiety allows this scaffold to serve as a divergence point for library synthesis.

Figure 1: Divergent synthesis pathways utilizing the iodine handle for rapid analog generation.

Medicinal Chemistry Applications (CNS Focus)

The 4-arylpiperazine motif is ubiquitous in CNS drug discovery.

| Target Receptor | Role of Scaffold | Clinical Relevance |

| 5-HT1A | Agonist/Partial Agonist | Anxiolytics (e.g., Buspirone analogs). The aryl moiety binds to the hydrophobic pocket formed by TM3/TM5/TM6. |

| 5-HT2A | Antagonist | Atypical Antipsychotics. The iodine can be replaced by heterocycles to improve selectivity over D2. |

| Dopamine D3 | Antagonist/Partial Agonist | Treatment of schizophrenia and substance abuse. High selectivity often requires a lipophilic extension at the para position (via Suzuki coupling). |

| Imaging | Radiotracer Precursor | The iodine-127 can be exchanged for Iodine-123 (SPECT) or Iodine-124 (PET) via radio-destannylation or halide exchange. |

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(4-Iodophenyl)-4-methylpiperazine (Cu-Catalyzed)

This protocol utilizes a modified Ullmann condensation, preferred for its robustness and cost-effectiveness compared to Pd-catalysis for simple iodides.

Reagents:

-

1,4-Diiodobenzene (3.3 g, 10 mmol) [Excess to prevent bis-coupling]

-

N-Methylpiperazine (0.5 g, 5 mmol)

-

CuI (95 mg, 0.5 mmol, 10 mol%)

-

L-Proline (115 mg, 1.0 mmol, 20 mol%) [Ligand]

- (1.38 g, 10 mmol)

-

DMSO (10 mL)

Step-by-Step:

-

Setup: Flame-dry a 50 mL Schlenk tube and backfill with Argon.

-

Charging: Add CuI, L-Proline,

, and 1,4-Diiodobenzene. -

Solvent: Add DMSO and N-Methylpiperazine via syringe.

-

Reaction: Seal the tube and heat to 90°C for 24 hours. Note: Monitoring by TLC (Hexane/EtOAc 1:1) should show the disappearance of the amine and formation of a new spot.

-

Workup: Cool to room temperature. Dilute with water (30 mL) and extract with Ethyl Acetate (

mL). -

Purification: The excess diiodobenzene is non-polar and will elute first during column chromatography. Purify the crude residue on silica gel (DCM/MeOH 95:5).

-

Yield: Expect 60-75% yield of a pale yellow solid.

Protocol B: Suzuki Cross-Coupling (General Procedure)

To generate biaryl derivatives from the iodinated core.

Reagents:

-

1-(4-Iodophenyl)-4-methylpiperazine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

- (3-5 mol%)

- (2.0 equiv)

-

Dioxane/Water (4:1 ratio)

Step-by-Step:

-

Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Reaction: Combine all solids in a vial, add solvent, and heat to 80°C for 4-12 hours.

-

Filtration: Filter through a Celite pad to remove Palladium black.

-

Isolation: Concentrate and purify via Flash Chromatography.

Mechanistic Pathway (Buchwald-Hartwig)

The following diagram illustrates the catalytic cycle for the formation of the C-N bond if using Palladium catalysis, highlighting the critical Oxidative Addition step which is facilitated by the weak C-I bond.

Figure 2: Catalytic cycle for Pd-catalyzed N-arylation. The C-I bond strength facilitates the initial Oxidative Addition.

References

- Synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine (Buchwald Strategy).

-

Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling. Source: ResearchGate.[1][5] Context: Validates the use of N-methylpiperazine aryl halides in Suzuki couplings. URL:

- In-vivo effects of 1,2,4-piperazine derivatives on dopamine and serotonin.

- 1-(4-Iodophenyl)-4-methylpiperazine Product Specifications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Iodophenyl)-4-methylpiperazine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(4-Iodophenyl)-4-methylpiperazine , a critical intermediate in the development of CNS-active pharmaceutical agents and radioligands.

Executive Summary & Strategic Analysis

The target molecule contains a piperazine ring coupled to a para-iodobenzene moiety. The iodine atom at the para position is a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or radio-labeling.

Two primary synthetic routes were evaluated based on atom economy , scalability , and impurity profile control :

-

Route A (Recommended): Copper-Catalyzed Ullmann-Type Coupling.

-

Strategy: Coupling N-methylpiperazine with an excess of 1,4-diiodobenzene.

-

Advantage:[1][2][3] Uses readily available starting materials; high chemoselectivity when stoichiometry is controlled.

-

Critical Control Point: Preventing the formation of the bis-substituted byproduct (1,4-bis(4-methylpiperazin-1-yl)benzene).

-

-

Route B (Alternative): Electrophilic Iodination.

This guide details Route A as the industry-standard protocol due to its robustness and superior purification logic via acid-base extraction.

Retrosynthetic Logic & Pathway

The synthesis relies on the nucleophilic attack of the secondary amine of N-methylpiperazine onto the activated aryl iodide.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Ullmann coupling.

Detailed Protocol: Copper-Catalyzed Coupling (Route A)

Reagents & Equipment

| Reagent | Equiv.[5] | Role | Purity Requirement |

| 1,4-Diiodobenzene | 2.5 | Electrophile | >98% (Recrystallize if yellow) |

| N-Methylpiperazine | 1.0 | Nucleophile | Distilled, anhydrous |

| Copper(I) Iodide (CuI) | 0.10 | Catalyst | 99.9% |

| L-Proline | 0.20 | Ligand | >99% |

| Potassium Carbonate | 2.0 | Base | Anhydrous, granular |

| DMSO | Solvent | Medium | Anhydrous (<50 ppm water) |

Experimental Procedure

Step 1: Reaction Setup

-

Inert Atmosphere: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon or Nitrogen.

-

Charge Solids: Add 1,4-Diiodobenzene (2.5 equiv) , CuI (10 mol%) , L-Proline (20 mol%) , and

(2.0 equiv) to the flask.-

Expert Insight: Using 2.5 equivalents of the diiodide is non-negotiable. This statistical excess ensures the mono-substituted product is favored over the bis-piperazine byproduct.

-

-

Solvation: Add anhydrous DMSO (0.5 M concentration relative to piperazine) . Stir at room temperature for 5 minutes to disperse the base.

-

Amine Addition: Add N-methylpiperazine (1.0 equiv) via syringe.

Step 2: Catalytic Cycle

-

Heating: Heat the reaction mixture to 90 °C .

-

Note: Do not exceed 100 °C to prevent catalyst decomposition or side reactions.

-

-

Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC every 2 hours.

-

Endpoint: Disappearance of N-methylpiperazine. The mixture will darken as the Cu-complex forms. Reaction time is typically 12–18 hours .

-

Step 3: Workup & "Self-Validating" Purification

This workup utilizes the basicity of the piperazine ring to separate the product from the neutral starting material (excess diiodobenzene).

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (3x reaction volume) and Water .

-

Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts.

-

Phase Separation: Separate the organic layer.[6] Wash with water (2x) to remove DMSO.

-

Acid Extraction (Critical Step):

-

Extract the organic layer with 1M HCl (3x) .

-

Logic: The product (protonated) and unreacted N-methylpiperazine migrate to the aqueous acidic phase. The excess 1,4-diiodobenzene (neutral) remains in the EtOAc layer. Discard the organic layer (or recover diiodobenzene).

-

-

Basification & Recovery:

-

Cool the acidic aqueous phase in an ice bath.

-

Slowly adjust pH to >11 using 6M NaOH .

-

Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x) .

-

-

Drying: Dry combined DCM extracts over

, filter, and concentrate under reduced pressure.

Purification[2]

-

Flash Chromatography: If the crude purity is <95%, purify via silica gel chromatography.

-

Eluent: Gradient of 0%

10% Methanol in Dichloromethane (with 1%

-

-

Yield: Expected yield is 65–75% .

Workflow Visualization

Figure 2: Operational workflow highlighting the acid-base purification logic.

Analytical Characterization (Quality Control)

To ensure the "Trustworthiness" of the synthesized material, compare analytical data against these standards.

| Technique | Expected Signal / Criteria |

| Appearance | Off-white to pale yellow solid. |

| 1H NMR (CDCl3, 400 MHz) | |

| 13C NMR (CDCl3) | Characteristic Ar-C signals at ~150 (C-N), ~137 (C-H), ~118 (C-H), ~82 (C-I). |

| Mass Spectrometry (ESI+) | |

| HPLC Purity | >98% (Area %). |

Note on NMR: The AA'BB' splitting pattern in the aromatic region (two doublets) is definitive for para-substitution. If you observe a singlet or complex multiplets, the reaction may have failed or produced regioisomers (unlikely with this route).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Catalyst poisoning or wet DMSO. | Ensure DMSO is anhydrous. Degas solvents thoroughly. Increase CuI loading to 15 mol%. |

| Bis-product Formation | Stoichiometry error. | Verify 1,4-diiodobenzene is in >2.0 fold excess. Do not add amine all at once; slow addition helps. |

| Blue/Green Color in Workup | Residual Copper. | Wash organic phase with 10% aqueous ammonia or EDTA solution to sequester copper. |

| Incomplete Conversion | Temperature too low. | Increase temp to 100°C. If using aryl bromides instead of iodides, switch ligand to 1,10-phenanthroline. |

References

-

Ma, D., et al. "CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Amines." Organic Letters, 2003. Link (Foundational protocol for Cu/Proline coupling).

-

Sigma-Aldrich. "1-(4-Iodophenyl)-4-methylpiperazine Product Specification." Link (Physical data verification).

-

PrepChem. "Preparation of 1,4-diiodobenzene." Link (Precursor synthesis reference).

-

BldPharm. "Safety Data Sheet: 1-(4-Iodophenyl)-4-methylpiperazine." Link (Safety and handling).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 3. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents [patents.google.com]

- 4. cscanada.net [cscanada.net]

- 5. orgsyn.org [orgsyn.org]

- 6. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

1-(4-Iodophenyl)-4-methylpiperazine in receptor binding assays

This guide details the application and protocols for 1-(4-Iodophenyl)-4-methylpiperazine (often abbreviated as p-IMP or 1-IMP ) in receptor binding assays. This compound is a critical phenylpiperazine derivative, primarily utilized as a high-affinity ligand for Sigma-1 receptors (

Due to the iodine substituent, this molecule serves a dual purpose: as a "cold" competitor for pharmacological characterization and as a precursor for radioiodinated tracers (e.g., [

Application Note: 1-(4-Iodophenyl)-4-methylpiperazine in Receptor Binding

1. Introduction & Pharmacological Profile

1-(4-Iodophenyl)-4-methylpiperazine belongs to the N-arylpiperazine class of pharmacophores. The addition of the N-methyl group and the para-iodo substitution on the phenyl ring significantly influences its binding selectivity compared to its parent compound, 1-(4-iodophenyl)piperazine (p-IPP).

-

Primary Target: Sigma-1 Receptor (

R) .[1] Phenylpiperazines with hydrophobic N-substituents (like methyl) exhibit high affinity ( -

Secondary Targets: 5-HT

and 5-HT -

Utility:

-

Screening Standard: Used as a reference ligand to determine the affinity of novel Sigma-1 agonists/antagonists.

-

Radiotracer Precursor: The "cold" standard used to validate the specific binding of radioiodinated analogs in autoradiography.

-

2. Experimental Design Strategy

To accurately determine the affinity (

-

Choice of Radioligand:

-

For

R: Use [ -

For 5-HT

: Use [

-

-

Choice of Tissue/Cell Line:

-

Guinea Pig Brain: Rich in

receptors. -

Rat Liver: Historically used for

, but brain tissue is preferred for CNS relevance. -

HEK293 cells: Transfected with human

R for "clean" pharmacology.

-

PART 3: Detailed Protocol

Protocol: Competition Binding Assay for Sigma-1 Receptor ( R)

A. Reagents & Buffer Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0 (at 25°C).

-

Why pH 8.0? Sigma receptor binding is optimal at slightly basic pH.

-

-

Radioligand: [

H]-(+)-Pentazocine (Specific Activity: ~30-60 Ci/mmol). Concentration: 2-3 nM (approx. -

Test Compound: 1-(4-Iodophenyl)-4-methylpiperazine (p-IMP).

-

Prepare 10 mM stock in 100% DMSO.

-

Serial dilute in Assay Buffer to range from

M to

-

-

Non-Specific Binding (NSB) Blocker: Haloperidol (10

M) or unlabeled (+)-Pentazocine (10

B. Membrane Preparation (Guinea Pig Brain)

-

Harvest: Rapidly remove brain, dissect cortex/cerebellum, and weigh.

-

Homogenization: Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron.

-

Centrifugation: Spin at 40,000

for 15 min at 4°C. -

Wash: Discard supernatant, resuspend pellet, and repeat spin.

-

Resuspension: Resuspend final pellet in Assay Buffer (pH 8.0) to a protein concentration of ~0.5 mg/mL.

C. Assay Workflow

-

Plate Setup: Use 96-well polypropylene plates or 12x75 mm glass tubes.

-

Additions (Final Volume 500

L):-

50

L Radioligand ([ -

50

L Competitor (p-IMP dilution series). -

400

L Membrane Suspension (start reaction). -

Control Wells: Total Binding (Buffer instead of competitor) and NSB (Haloperidol instead of competitor).

-

-

Incubation: Incubate for 120 minutes at 25°C (Room Temperature) in the dark.

-

Note: Equilibrium is slower for lipophilic piperazines; 2 hours ensures steady state.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding to filters).

-

Wash: Wash filters

with 3 mL ice-cold Tris-HCl buffer. -

Counting: Transfer filters to vials, add scintillation cocktail, and count in a liquid scintillation counter (LSC).

D. Data Analysis

-

Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).

-

Non-Linear Regression: Fit data to a one-site competition model:

-

Determine

: Use the Cheng-Prusoff equation:

PART 4: Visualization (Graphviz)

1. Receptor Binding Equilibrium Model

This diagram illustrates the competitive dynamic between the radioligand (Pentazocine) and the test compound (p-IMP) at the Sigma-1 receptor site.

Caption: Competitive binding equilibrium. p-IMP displaces the radioligand, reducing the detected signal proportionally to its affinity.

2. Experimental Workflow

This diagram outlines the critical steps in the binding assay protocol.

Caption: Step-by-step workflow for the Competition Binding Assay.

PART 5: Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Non-Specific Binding (NSB) | Ligand sticking to filters. | Pre-soak GF/B filters in 0.5% PEI for >1 hour. Use BSA (0.1%) in assay buffer. |

| Low Specific Binding | Receptor degradation or low expression. | Ensure protease inhibitors are used during prep. Switch to transfected HEK293 cells. |

| IC | Non-equilibrium conditions. | Increase incubation time to 120-180 mins. Phenylpiperazines can have slow association kinetics. |

| Inconsistent Replicates | Pipetting error or lipid aggregation. | Vortex membrane suspension frequently during plating. Use low-retention tips. |

References

-

Matsumoto, R. R., et al. (1995). "Characterization of two novel sigma receptor ligands: antidystonic effects in rats." European Journal of Pharmacology. Link

-

Xu, J., et al. (2011). "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders."[1] CNS & Neurological Disorders - Drug Targets. Link

-

Glennon, R. A., et al. (1994). "Binding of substituted phenylpiperazines to 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors." Journal of Medicinal Chemistry. Link

-

Chu, W., et al. (2009). "Synthesis and Characterization of Iodine-123 Labeled Sigma-1 Receptor Ligands." Nuclear Medicine and Biology. Link

Sources

Application Note: Divergent Synthesis of Serotonin (5-HT) Ligands from 1-(4-Iodophenyl)-4-methylpiperazine

Executive Summary

This technical guide details the experimental protocols for transforming 1-(4-Iodophenyl)-4-methylpiperazine (1-IPMP) into high-affinity serotonin (5-HT) receptor ligands. The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the primary pharmacophore for a vast array of CNS-active drugs (e.g., Aripiprazole, Vortioxetine).

The starting material, 1-IPMP , contains a highly reactive para-iodine handle, allowing for modular elaboration via Palladium-catalyzed cross-coupling reactions. This guide focuses on two divergent pathways:

-

Suzuki-Miyaura Coupling: To generate biaryl derivatives (targeting 5-HT2A/2C receptors).

-

Sonogashira Coupling: To install rigid alkyne linkers (targeting 5-HT1A/1B/7 receptors).

Strategic Rationale & Scaffold Analysis

The Pharmacophore

The N-arylpiperazine core functions as a bioisostere of the tryptamine side chain of serotonin.

-

Protonated Nitrogen (N4): At physiological pH, the N4-methyl nitrogen is protonated, forming a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of 5-HT receptors.

-

Aryl Ring: Engages in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket. -

Iodine Handle (C4 position): The iodine atom is an excellent leaving group for oxidative addition by Pd(0) species, significantly more reactive than corresponding bromides or chlorides. This allows for mild reaction conditions, preserving the integrity of the tertiary amine.

Divergent Synthetic Pathways (Visual)

The following diagram illustrates the strategic divergence from the starting material.

Figure 1: Divergent functionalization strategy for 1-(4-Iodophenyl)-4-methylpiperazine.

Experimental Protocols

Pathway A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 1-(4-(Pyridin-3-yl)phenyl)-4-methylpiperazine. Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl iodide, transmetalation with the boronic acid, and reductive elimination to form the biaryl bond.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 1-(4-Iodophenyl)-4-methylpiperazine | 1.0 | Electrophile |

| Pyridine-3-boronic acid | 1.2 | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst |

| K₂CO₃ (2M aqueous) | 3.0 | Base |

| 1,4-Dioxane | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Degassing: Charge a microwave vial or round-bottom flask with 1,4-dioxane (5 mL/mmol). Sparge with argon for 15 minutes to remove dissolved oxygen (Critical: O₂ poisons the Pd(0) catalyst).

-

Assembly: Add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Activation: Add the degassed 2M K₂CO₃ solution (3.0 equiv).

-

Reaction: Seal the vessel under argon. Heat to 90°C for 4–6 hours.

-

Note: Reaction progress should be monitored by TLC (MeOH/DCM 1:9) or LC-MS. The iodide spot should disappear completely.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% MeOH in DCM (with 1% NH₄OH to prevent streaking of the basic amine).

Pathway B: Sonogashira Coupling (Linker Installation)

Objective: Synthesis of 4-(4-(4-methylpiperazin-1-yl)phenyl)but-3-yn-1-ol. Mechanism: A dual catalytic cycle using Pd and Cu.[2][7][8][9] Copper activates the terminal alkyne (forming a Cu-acetylide), which transmetalates onto the Pd-aryl species.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 1-(4-Iodophenyl)-4-methylpiperazine | 1.0 | Electrophile |

| But-3-yn-1-ol | 1.5 | Alkyne Linker |

| Pd(PPh₃)₂Cl₂ | 0.03 | Catalyst |

| CuI (Copper Iodide) | 0.05 | Co-catalyst |

| Triethylamine (Et₃N) | 3.0 | Base/Solvent |

| DMF (Dimethylformamide) | Solvent | Co-solvent |

Step-by-Step Protocol

-

Preparation: Dissolve the aryl iodide (1.0 equiv) in anhydrous DMF/Et₃N (3:1 ratio, 0.2 M concentration) in a dry flask.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

-

Visual Check: The solution may turn slightly dark or yellow.

-

-

Alkyne Addition: Add But-3-yn-1-ol (1.5 equiv) dropwise via syringe.

-

Reaction: Stir at Room Temperature for 30 minutes, then heat to 50°C for 2–4 hours under an inert atmosphere (N₂ or Ar).

-

Why mild heat? Aryl iodides are highly reactive in Sonogashira conditions. Excessive heat can lead to alkyne homocoupling (Glaser coupling).

-

-

Quench: Dilute with water and extract with EtOAc.

-

Caution: Copper salts can form emulsions. Adding a small amount of NH₄Cl (aq) helps complex the copper in the aqueous phase (turns blue).

-

-

Purification: Flash chromatography (Silica, DCM/MeOH gradient).

Mechanistic Visualization (Suzuki Cycle)

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition or Transmetalation step.

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The oxidative addition of the aryl iodide to Pd(0) is the initiating step.

Quality Control & Troubleshooting

Analytical Validation

Every synthesized ligand must be validated using the following criteria before biological testing:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Diagnostic Signal: The N-Methyl singlet typically appears at ~2.2–2.3 ppm.

-

Piperazine Ring:[1][3][6][10] Two triplets (or broad multiplets) around 2.5 ppm and 3.1 ppm.

-

Aromatic Region: The starting material has a characteristic AA'BB' system (two doublets). Upon Suzuki coupling, this complexity increases.

-

-

LC-MS (ESI+):

-

Confirm the parent ion [M+H]⁺.

-

Purity >95% is required for binding affinity assays (

determination).

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to O₂ or high heat. | Improve degassing (freeze-pump-thaw). Lower temperature. Add excess ligand (e.g., PPh₃). |

| No Reaction (SM remains) | Catalyst poisoning or inactive boronic acid. | Check base strength (switch K₂CO₃ to Cs₂CO₃). Ensure boronic acid is not deboronated. |

| Homocoupling of Alkyne | Presence of O₂ in Sonogashira. | Strictly exclude air. Add alkyne slowly (syringe pump). |

| Low Yield (Suzuki) | Protodeboronation of boronic acid. | Use anhydrous conditions with mild base (K₃PO₄) or switch to Suzuki-Miyaura conditions using boronic esters. |

References

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Source: Journal of Medicinal Chemistry / PMC. Context: Establishes the SAR of long-chain arylpiperazines (LCAPs) and the use of alkyl linkers.

-

Sonogashira Cross-Coupling: General Methodology. Source: Organic Chemistry Portal.[2] Context: Standard protocols for Pd/Cu catalyzed alkynylation of aryl halides.

-

Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling. Source: ResearchGate.[11] Context: Demonstrates the stability of the methylpiperazine moiety under Suzuki conditions.

-

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Source: Wikipedia / General Literature. Context: Mechanistic grounding for the oxidative addition of aryl iodides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates / The Journal of Organic Chemistry, 2004 [sci-hub.box]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

Advanced Radiosynthesis Protocols: Utilizing 1-(4-Iodophenyl)-4-methylpiperazine as a High-Value Aryl Iodide Precursor

[1]

Abstract

1-(4-Iodophenyl)-4-methylpiperazine represents a critical scaffold in the development of CNS-targeting radiopharmaceuticals, particularly for Sigma-1 and Serotonin (5-HT) receptor imaging.[1] While historically utilized as a reference standard or substrate for isotopic exchange, its primary utility in modern PET radiochemistry lies in its role as a robust aryl iodide precursor for transition-metal mediated cross-coupling reactions. This Application Note details the protocols for transforming this precursor into high-molar-activity PET ligands via Copper-Mediated Radiofluorination (CMRF) and Palladium-Mediated [¹¹C]Carbonylation , providing a versatile toolkit for the radiopharmaceutical chemist.[1]

Introduction & Chemical Rationale

The piperazine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous CNS ligands. The presence of the para-iodophenyl group in 1-(4-Iodophenyl)-4-methylpiperazine renders it an ideal substrate for late-stage radioisotopic installation.[1]

The "Aryl Iodide" Advantage

Unlike stannyl or boronyl precursors which are sensitive to protodeboronation or destannylation, the aryl iodide is chemically stable, commercially available, and serves as a highly reactive handle for oxidative addition by transition metals (Cu, Pd).

| Feature | Aryl Iodide Precursor | Stannyl/Boronyl Precursor |

| Stability | High (Shelf-stable solid) | Moderate (Moisture/Air sensitive) |

| Reaction Type | Metal-Mediated Coupling (Cu/Pd) | Electrophilic Substitution |

| Target Isotope | ¹⁸F (Nucleophilic), ¹¹C (Carbonyl) | ¹²⁴I, ¹⁸F (Electrophilic) |

| Purification | Precursor distinct from Product | Precursor often co-elutes |

Safety & Handling Protocol

Compound: 1-(4-Iodophenyl)-4-methylpiperazine CAS: 1125409-95-1 (Generic/Related) Molecular Weight: 302.16 g/mol Storage: 2–8°C, desiccated, protected from light.[1]

-

Handling: The compound is an irritant. Use standard PPE.

-

Radioprotection: When handling ¹⁸F (511 keV) or ¹¹C, use 50mm lead shielding.

Application I: Copper-Mediated Radiofluorination (CMRF)

Objective: Synthesis of 1-(4-[¹⁸F]fluorophenyl)-4-methylpiperazine. Mechanism: The aryl iodide undergoes oxidative addition to a Cu(I) complex, followed by ligand exchange with [¹⁸F]fluoride and reductive elimination.

Reagents & Consumables[1][2][3][4]

-

Precursor: 1-(4-Iodophenyl)-4-methylpiperazine (5.0 mg).[1]

-

Catalyst: Tetrakis(acetonitrile)copper(I) triflate [Cu(MeCN)₄OTf] (4.0 mg).

-

Ligand: (MeCN) or Pyridine-based ligands (e.g., pyridine-2,6-dicarboxamide) for stabilization.[1]

-

Solvent: Dimethylacetamide (DMA) or DMF (anhydrous).

-

Eluent: 0.5 M K₂CO₃ / 18-Crown-6 (for fluoride processing).

Step-by-Step Protocol

-

[¹⁸F]Fluoride Preparation:

-

Trap [¹⁸F]fluoride on a QMA carbonate cartridge.

-

Elute with K₂CO₃/K₂.2.2 (Cryptand) or tetra-n-butylammonium bicarbonate (TBAB) into the reaction vessel.

-

Critical Step: Azeotropically dry the fluoride 3x with acetonitrile at 95°C under helium flow. Water content < 500 ppm is essential for CMRF efficiency.

-

-

Catalyst Loading:

-

In a glovebox (or under Ar stream), dissolve the Precursor (5 mg) and Cu(MeCN)₄OTf (4 mg) in 500 µL of anhydrous DMA.

-

Note: The ratio of Precursor:Cu is typically 1:1 to 1:2 to ensure rapid oxidative addition.

-

-

Labeling Reaction:

-

Add the precursor/catalyst solution to the dried [¹⁸F]fluoride residue.

-

Heat to 110°C for 10 minutes in a sealed vessel.

-

Observation: The reaction mixture typically turns blue/green indicating Cu(II) species if oxygen is present; maintain inert atmosphere to preserve Cu(I)/Cu(III) cycle.

-

-

Quench & Purification:

-

Cool to 40°C. Quench with 2 mL water/0.1% TFA.

-

Load onto a C18 Sep-Pak cartridge.[1] Wash with 10 mL water.

-

Elute product with 1 mL Ethanol.

-

Mechanism Visualization (DOT)

Caption: Catalytic cycle for Copper-Mediated Radiofluorination transforming the aryl iodide to the [18F]aryl fluoride.

Application II: Palladium-Mediated [¹¹C]Carbonylation

Objective: Synthesis of [¹¹C]Amide derivatives (e.g., N-benzyl-4-(4-methylpiperazin-1-yl)benzamide).[1] Rationale: The iodo-group facilitates Pd-insertion, allowing the capture of [¹¹C]CO gas to form a reactive acyl-palladium complex, which is then trapped by an amine nucleophile.

Reagents[1][4]

-

Precursor: 1-(4-Iodophenyl)-4-methylpiperazine (Aryl halide substrate).[1]

-

Nucleophile: Primary or secondary amine (e.g., Benzylamine).

-

Catalyst: Pd(PPh₃)₄ or Pd(dba)₂/Xantphos.

-

Gas: [¹¹C]CO (produced via cyclotron).

Step-by-Step Protocol

-

System Setup:

-

Use a micro-autoclave (200 µL volume) or a loop-labeling system.[1]

-

Pre-load the vessel with:

-

Precursor (2 mg)

-

Amine Nucleophile (5 equiv.)

-

Pd(PPh₃)₄ (1 mg)

-

Solvent: THF or Dioxane (200 µL).

-

-

-

[¹¹C]CO Trapping:

-

Transfer [¹¹C]CO from the cyclotron target into the reaction vessel using a gas stream (He/N₂).

-

Pressurize the vessel (30–50 bar) to increase gas solubility.

-

-

Reaction:

-

Heat to 125°C for 5 minutes .

-

Chemistry: The Pd(0) inserts into the C-I bond. [¹¹C]CO inserts into the Pd-C bond. The amine attacks the acyl-Pd species, releasing the [¹¹C]amide.

-

-

Purification:

-

Vent residual gas.

-

Inject crude mixture onto Semi-prep HPLC (C18, 40% MeCN/Water + 0.1% TEA).

-

Quality Control & Validation

All synthesized ligands must pass rigorous QC before biological use.

| Test | Method | Acceptance Criteria |

| Identity | HPLC Co-injection | Retention time ± 0.5 min of standard |

| Radiochemical Purity | Radio-HPLC / Radio-TLC | > 95% |

| Molar Activity (Am) | UV Absorbance (254 nm) | > 37 GBq/µmol (> 1000 mCi/µmol) |

| Residual Solvent | GC-FID | < 5000 ppm (Ethanol/DMSO) |

| pH | Spot test | 4.5 – 8.5 |

HPLC Method (Generic Piperazine)

-

Column: Phenomenex Luna C18(2), 5µm, 250 x 4.6 mm.

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Flow: 1.0 mL/min.

-

Detection: UV 254 nm / Gamma.

Workflow Summary

Caption: Decision tree for utilizing the precursor in different PET isotope production streams.

References

-

Vertex Pharmaceuticals/NIH. (2025). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging.[1] National Institutes of Health. Link

-

Munday, R. H., et al. (2008).[2] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[1][2] Journal of the American Chemical Society.[2] Link

-

Biosynth. (n.d.).[3] 1-(4-Iodo-phenyl)-piperazine Product Data. Biosynth Carbosynth. Link

-

Herth, M. M., et al. (2025). Copper-mediated radiochemistry: historical impact, current trends, and future possibilities.[4] National Institutes of Health. Link

-

Sigma-Aldrich. (n.d.).[1][5] 1-(4-Iodophenyl)-4-methylpiperazine Product Specification. Merck KGaA. Link

Sources

- 1. 102294-90-6|1-(4-Iodobenzoyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]

- 2. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

- 3. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Iodophenyl)piperazine 95 624726-35-8 [sigmaaldrich.com]

1-(4-Iodophenyl)-4-methylpiperazine reaction conditions

Application Note: 1-(4-Iodophenyl)-4-methylpiperazine – Synthesis & Cross-Coupling Protocols

Executive Summary

1-(4-Iodophenyl)-4-methylpiperazine (CAS: 1125409-95-1) is a "privileged scaffold" intermediate in drug discovery. The piperazine ring confers favorable pharmacokinetic properties (solubility, bioavailability), while the para-iodophenyl moiety serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses two critical technical challenges:

-

Synthesis: How to prepare the scaffold with high regioselectivity, avoiding bis-coupling byproducts common in di-halo precursors.

-

Application: Optimized reaction conditions for utilizing this scaffold as an electrophile in Suzuki couplings to generate biaryl libraries.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(4-iodophenyl)-4-methylpiperazine |

| Molecular Formula | C₁₁H₁₅IN₂ |

| Molecular Weight | 302.16 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Key Reactivity | Aryl Iodine (C-I bond) susceptible to Oxidative Addition (Pd⁰) |

Protocol A: Synthesis of the Scaffold

Strategic Rationale: Direct coupling of N-methylpiperazine with 1,4-diiodobenzene often yields a statistical mixture of mono- and bis-substituted products, requiring tedious chromatographic separation. The most robust laboratory-scale route utilizes Reductive Methylation of the commercially available precursor 1-(4-iodophenyl)piperazine . This method is chemically orthogonal to the aryl iodide, preserving the C-I bond integrity.

Reagents & Materials

-

Starting Material: 1-(4-Iodophenyl)piperazine (1.0 equiv)

-

Methylating Agent: Formaldehyde (37% aq. solution, 3.0 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology

-

Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-iodophenyl)piperazine (10 mmol, 2.88 g) in DCE (30 mL).

-

Imine Formation: Add Formaldehyde (37% aq., 30 mmol, 2.25 mL) and Acetic Acid (2 drops). Stir at room temperature (RT) for 20 minutes to allow the formation of the iminium ion species.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH(OAc)₃ (15 mmol, 3.18 g) portion-wise over 10 minutes. Note: Gas evolution may occur.

-

Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification Note: If necessary, recrystallize from cold Ethanol/Hexane or pass through a short silica plug (eluting with 5% MeOH in DCM).

-

Yield Expectation: >90% isolated yield.

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)

Strategic Rationale: The iodine atom at the para-position is highly reactive toward Palladium oxidative addition, allowing for mild coupling conditions. This protocol uses Pd(dppf)Cl₂ , a robust catalyst that resists de-ligation better than Pd(PPh₃)₄, ensuring high conversion even with sterically demanding boronic acids.

Reagents & Materials

-

Electrophile: 1-(4-Iodophenyl)-4-methylpiperazine (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (Ar-B(OH)₂, 1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio)